molecular formula C9H17N5S B1665967 Ametryn CAS No. 834-12-8

Ametryn

Cat. No. B1665967
Key on ui cas rn: 834-12-8
M. Wt: 227.33 g/mol
InChI Key: RQVYBGPQFYCBGX-UHFFFAOYSA-N
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Patent
US04528027

Procedure details

1 g of sodium was added to 100 ml of dry methanol. The solution was allowed to cool to room temperature, 12 g of methanethiol was added, then 4.5 g atrazine, and the mixture was refluxed for 2 hours. The solvent was evaporated, the residue was dissolved in water, and the solution was extracted with ether. The extract phase was dried (MgSO4) and the solvent was evaporated. The residue was dissolved in a minimum amount of boiling hexane. The solution was cooled and the solid product was collected and dried to give 2-(methylthio)-4-(1-methylethylamino)-6-(ethylamino)-1,3,5-triazine (15A) (Ametryne).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][SH:3].[CH3:4][CH2:5][NH:6][C:7]1[N:12]=[C:11](Cl)[N:10]=[C:9]([NH:14][CH:15]([CH3:17])[CH3:16])[N:8]=1>CO>[CH3:2][S:3][C:11]1[N:10]=[C:9]([NH:14][CH:15]([CH3:17])[CH3:16])[N:8]=[C:7]([NH:6][CH2:5][CH3:4])[N:12]=1 |^1:0|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
CS
Step Three
Name
Quantity
4.5 g
Type
reactant
Smiles
CCNC1=NC(=NC(=N1)Cl)NC(C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a minimum amount of boiling hexane
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
the solid product was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CSC1=NC(=NC(=N1)NC(C)C)NCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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